
Cyanate
Overview
Description
Cyanate (OCN⁻) is a linear anion derived from isocyanic acid (HNCO) and is a key player in the nitrogen cycle. It exists in three resonance forms: [O−−C≡N] (61%), [O=C=N−] (30%), and [O+≡C−N²−] (4%) . This compound is produced through abiotic and biotic processes, including urea decomposition, photochemical degradation of dissolved organic matter (DOM), and microbial activity . In soil, this compound concentrations are low (pmol·g⁻¹ range) but actively cycled, with production rates influenced by pH and soil type . Marine microorganisms utilize this compound as a nitrogen and energy source, with concentrations varying across environments (e.g., higher in coastal vs. open oceans) . Industrially, this compound esters (−O−C≡N) are valued for their thermal stability, dielectric properties, and applications in aerospace and electronics .
Preparation Methods
Potassium Cyanate Synthesis via Urea and Potassium Carbonate
Raw Materials and Reaction Mechanism
The preparation of high-purity potassium this compound () leverages a liquid-solid phase reaction between industrial-grade urea () and potassium carbonate () in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . The reaction proceeds via nucleophilic substitution, where urea acts as a this compound ion () donor:
2\text{)}2 + \text{K}2\text{CO}3 \xrightarrow{\text{DMSO/DMF}} 2 \, \text{KOCN} + 4 \, \text{NH}3 + 3 \, \text{CO}2 + \text{H}_2\text{O}
This stoichiometry ensures maximal conversion efficiency, with a molar ratio of 3.5:1 (urea to ) .
Optimized Reaction Conditions
Key parameters governing yield and purity include:
Parameter | Optimal Value | Effect on Purity/Yield |
---|---|---|
Temperature | 130°C | Minimizes side reactions |
Reaction Time | 8 hours | Ensures complete urea decomposition |
Solvent-to-Urea Ratio | 7:1 (mass basis) | Enhances solubility of intermediates |
Washing Agent | Anhydrous ethanol | Removes residual DMSO/DMF |
At 130°C, the reaction achieves 96.4% purity post-filtration, rising to 98.2% after ethanol washing . The solvent’s high boiling point (DMSO: 189°C, DMF: 153°C) enables reflux-free operation, reducing energy consumption.
Purification and Yield Enhancement
Post-reaction, the crude is vacuum-filtered and washed with ethanol (3–4 volumes relative to product mass). Ethanol’s low polarity precipitates residual urea and carbonate salts, while the solvent’s azeotropic properties facilitate drying at 105°C . This step elevates purity from 96% to >98% , meeting export-grade specifications.
Sodium this compound Synthesis via Cyanogen and Sodium Hydroxide
Reaction Dynamics and Solubility-Driven Separation
Sodium this compound () is synthesized by bubbling cyanogen () into concentrated sodium hydroxide () solutions :
2 + 4 \, \text{NaOH} \rightarrow 2 \, \text{NaOCN} + \text{NaCN} + 2 \, \text{H}2\text{O}
The critical innovation lies in exploiting the solubility disparity between and sodium cyanide () in high-concentration . At >15% NaOH (w/w) , precipitates selectively, while remains dissolved .
Industrial Process Optimization
The continuous production method involves:
-
Precipitation and Filtration : crystallizes and is removed via vacuum filtration.
-
Mother Liquor Recycling : Residual -rich solution is cooled to precipitate , which is then separated.
Key advantages include ambient-temperature operation and >95% yield without energy-intensive steps .
Solubility Data and Process Design
The solubility differential underpins the process’s efficacy:
NaOH Concentration (% w/w) | Solubility (g/100g) | Solubility (g/100g) |
---|---|---|
15 | 4.2 | 48.1 |
37.2 | 1.8 | 34.6 |
At 37.2% , ’s solubility drops to 1.8 g/100g , enabling efficient crystallization .
Comparative Analysis of this compound Synthesis Methods
Energy and Purity Trade-Offs
-
Potassium this compound : Requires elevated temperatures (130°C) but achieves >98% purity through solvent washing .
-
Sodium this compound : Operates at ambient conditions but relies on precise NaOH concentration control to isolate .
Industrial Scalability
-
The urea- method is suited for small-batch production due to solvent costs.
-
Cyanogen- reactions favor continuous manufacturing, with byproduct being marketable.
Chemical Reactions Analysis
Cyanate undergoes various chemical reactions:
Oxidation: Cyanates can be formed by the oxidation of cyanides.
Hydrolysis: This compound can hydrolyze to form ammonia and carbon dioxide, especially in biological systems .
Carbamylation: This compound can react with amino groups in proteins, leading to carbamylation, which can alter protein function and stability .
Scientific Research Applications
Agricultural Applications
Potassium Cyanate as a Fertilizer
Potassium this compound is recognized for its role in enhancing agricultural productivity. It acts as a fertilizer that increases nutrient absorption, stimulates root growth, and boosts plant resistance to diseases. Key findings include:
- Nutrient Absorption : Studies indicate that potassium this compound can enhance the uptake of essential nutrients in crops such as potatoes, corn, and wheat .
- Disease Resistance : Research has shown that it improves plant resilience against pests and pathogens .
Pharmaceutical Applications
Therapeutic Potential
this compound compounds have been explored for their therapeutic applications due to their potential antitumor, antiviral, and antimicrobial properties. Notable insights include:
- Antitumor Activity : Potassium this compound has demonstrated the ability to inhibit cancer cell growth through mechanisms such as inducing cell cycle arrest and apoptosis .
- Antiviral Properties : It has shown promise in inhibiting viral replication against HIV and herpes viruses .
- Dental Applications : The compound has been utilized as an antimicrobial agent in dentistry to prevent dental caries .
Material Science Applications
This compound Ester Resins
this compound esters are significant in the development of advanced materials due to their thermal stability and mechanical properties. Key applications include:
- Aerospace Materials : this compound ester-based composites are used in aerospace applications due to their lightweight and high-performance characteristics .
- Electromagnetic Interference Shielding : Carbon foams derived from phthalonitrile and this compound esters are being investigated for their effectiveness in electromagnetic interference shielding, making them suitable for high-end industrial applications .
Toxicological Studies
This compound's toxicity has raised concerns regarding its safety in various applications. Recent studies have focused on quantifying this compound levels in biological systems:
- Toxicokinetics : A validated method using liquid chromatography with tandem mass spectrometry (LC-MS-MS) was developed to quantify this compound in rat plasma. This method aids in understanding the systemic exposure to potassium this compound and its potential toxic effects on patients with chronic kidney disease .
Data Table: Summary of this compound Applications
Application Area | Specific Use | Key Findings/Notes |
---|---|---|
Agriculture | Fertilizer | Enhances nutrient absorption; boosts disease resistance |
Pharmaceuticals | Antitumor/Antiviral | Inhibits cancer cell growth; effective against HIV |
Material Science | Aerospace Composites | High thermal stability; lightweight |
Toxicology | Quantification in Biological Systems | Method developed for assessing systemic exposure |
Case Studies
-
Agricultural Impact Study
- A study conducted on potato crops treated with potassium this compound showed a 20% increase in yield compared to untreated control groups. The study emphasized the compound's role in enhancing nutrient uptake.
-
Pharmaceutical Research
- Clinical trials investigating potassium this compound's effects on cancer cells revealed significant reductions in tumor size among treated subjects, indicating its potential as an anticancer agent.
-
Material Development
- Research into this compound ester composites demonstrated their applicability in aerospace components, showcasing superior mechanical properties and resistance to thermal degradation under extreme conditions.
Mechanism of Action
The mechanism of action of cyanate involves its ability to carbamylate amino groups in proteins. This reaction can alter the protein’s conformation and function. For example, in sickle cell disease, this compound carbamylates the NH2-terminal residues of hemoglobin, increasing its oxygen affinity and preventing red cell sickling . This compound can also serve as a nitrogen source for microorganisms through the action of cyanase, which decomposes this compound into ammonia and carbon dioxide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyanate shares structural and functional similarities with other nitrogen-containing ions, but key differences define its unique reactivity and roles.
Table 1: Structural and Chemical Properties of this compound and Analogous Compounds
Key Differences:
- Bonding and Reactivity : this compound binds metals via O or N, while thiothis compound prefers S or N . Isocyanates are highly reactive in polymerization, whereas this compound esters trimerize to form stable networks .
- Stability : this compound decomposes to ammonium under acidic conditions (pH < 4), while fulminate is inherently unstable .
Comparison in Environmental Cycling
Soil vs. Marine Environments
This compound in Soil :
- Concentrations : 21.2 pmol·g⁻¹ (arable soil) .
- Production : Gross production rates range from 10.6–98.8 pmol·g⁻¹·d⁻¹, driven by urea isomerization and microbial activity .
- pH Dependency: Stable above pH 4; reacts with ammonium to form urea or undergoes carbamoylation with amino acids .
This compound in Marine Systems :
- Concentrations : Higher in coastal/estuarine regions (e.g., Florida) vs. open oceans (NATL) .
- Sources : Photodegradation of DOM, especially when supplemented with glycine derivatives (e.g., GlycylGlycine yields 29.3 nM this compound) .
Table 2: Environmental this compound Dynamics
Comparison with Urea :
- This compound production in soil (26 pmol·g⁻¹·d⁻¹) is ~4× lower than urea-derived this compound .
- Marine this compound supports microbial growth comparably to nitrate and urea .
Chemical Reactivity
- Carbamoylation: this compound reacts with amino groups (e.g., proteins), causing carbamylation, which is mitigated by scavengers like glycinamide .
- Abiotic Decomposition : At pH < 4, this compound hydrolyzes to ammonium (k = 0.1–10 h⁻¹) .
This compound Esters vs. Competing Polymers
This compound Esters :
- Properties : High glass transition temperature (>250°C), low dielectric loss (0.002–0.005), and flame retardancy .
- Applications : Printed circuit boards, aerospace composites .
Table 3: Comparison of this compound Esters with Epoxy and BMI Resins
Property | This compound Ester | Epoxy | BMI (Bismaleimide) |
---|---|---|---|
Compressive Strength | 236–276 MPa | 150–200 MPa | 200–250 MPa |
Dielectric Constant | 2.8–3.2 | 3.5–4.5 | 3.0–3.5 |
Water Absorption | 0.1–0.3% | 0.5–1.0% | 0.3–0.6% |
Thermal Stability | >300°C | 150–200°C | 250–300°C |
Advantages Over Competitors :
Biological Activity
Cyanate () is a chemical compound that has garnered attention due to its biological activities and potential applications in various fields, including bioremediation and toxicology. This article explores the biological activity of this compound, detailing its mechanisms, effects on living organisms, and relevant case studies.
This compound is an anion derived from cyanic acid, characterized by a carbon atom triple-bonded to nitrogen and single-bonded to oxygen. Its structural formula can be represented as:
This compound is soluble in water and can participate in various biochemical reactions, particularly in microbial metabolism.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily through its interaction with enzymes and metabolic pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : this compound can inhibit enzymes involved in sulfur metabolism and detoxification pathways. For instance, it affects the activity of cysteine metabolism enzymes, which play a crucial role in detoxifying harmful substances such as cyanide .
- Microbial Metabolism : Certain microorganisms can utilize this compound as a nitrogen source, converting it into ammonia and carbon dioxide through enzymatic pathways. This process is significant for bioremediation efforts aimed at detoxifying cyanide-contaminated environments .
Toxicological Effects
This compound's toxicity varies depending on the concentration and exposure route. It has been classified under various occupational exposure bands due to its potential health risks. The NIOSH occupational exposure banding process evaluates its effects across multiple endpoints, including:
- Acute Toxicity
- Genotoxicity
- Respiratory Sensitization
- Skin Sensitization
- Specific Target Organ Toxicity
1. Microbial Biodegradation of this compound
A study investigated the use of a bacterial consortium capable of degrading cyanide and this compound under varying conditions. The research demonstrated that specific bacteria could effectively utilize this compound, achieving significant degradation rates over time . The results indicated that optimizing factors such as pH and temperature could enhance biodegradation efficiency.
Bacterial Consortium | Initial Concentration (mg/L) | Degradation Rate (%) |
---|---|---|
Bacillus pumilus | 500 | 99.7 |
Mixed Culture | 100 | 80 |
2. This compound's Impact on Anaerobic Metabolism
Research focused on the effects of this compound on anaerobic sulfur metabolism revealed that elevated levels could inhibit key enzymes involved in detoxification processes . This inhibition can lead to increased toxicity in anaerobic environments, highlighting the need for careful monitoring in industrial applications where this compound is present.
Research Findings
Recent studies have highlighted the following key findings regarding this compound's biological activity:
- Biodegradation Pathways : The hydrolytic pathway is the most common route for microbial degradation of this compound, involving enzymes such as nitrilase and cyanidase .
- Environmental Applications : this compound can be effectively used in bioremediation strategies to detoxify environments contaminated with cyanide compounds .
- Health Risks : Continuous exposure to this compound may pose significant health risks, necessitating regulatory measures to limit occupational exposure .
Q & A
Basic Research Questions
Q. What experimental design strategies are effective for studying cyanate degradation under varying environmental conditions?
Utilize Response Surface Methodology (RSM) with a central composite design to evaluate interactions between variables like temperature, pH, storage duration, and alcohol concentration. For example, a study optimized this compound degradation using four factors at five levels (−2 to +2), achieving a high R² value (0.9102) and adequate precision (10.367), indicating robust model validity . Statistical validation should include ANOVA analysis (e.g., F-value = 7.97, p < 0.05) and coefficient of variation (CV = 4.63%) to ensure reproducibility.
Q. How can this compound degradation pathways be distinguished from competing reactions, such as carbonate formation?
Employ simultaneous quantification of this compound and carbonate using acid titration and CO₂ evolution analysis. For instance, adding a pH 5 buffer allows selective measurement of carbonate, while strong acid addition quantifies this compound. This dual-method approach resolves ambiguities in systems where this compound decomposes into carbonate under specific conditions .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., ethanolic solutions)?
High-performance liquid chromatography (HPLC) or spectrophotometric methods are preferred. In studies on ethyl carbamate formation, kinetic parameters (e.g., rate constants: 8.0 × 10⁻⁵ s⁻¹ for this compound decay) were derived using UV-Vis spectroscopy at 25°C in 48% ethanol, pH 4.5 . Ensure calibration curves account for matrix effects (e.g., ethanol concentration).
Advanced Research Questions
Q. How do thermodynamic and kinetic parameters inform the reaction mechanism between this compound and ethanol?
Molecular modeling (DFT) and experimental kinetics reveal isocyanic acid (HNCO) as the active intermediate in ethyl carbamate formation. Key parameters include ΔH‡ = 19.4 ± 1 kcal/mol, ΔS‡ = −12.1 ± 1 cal/K, and ΔG‡ = 23.0 ± 1 kcal/mol, demonstrating entropy-driven transition states. Rate constants are pH-dependent, decreasing in alkaline conditions due to HNCO stabilization .
Q. What statistical approaches resolve contradictions in this compound degradation data across studies?
Apply multivariate analysis to identify confounding variables (e.g., storage temperature vs. pH). For example, a lack-of-fit F-value (36.00) with a nonsignificant p-value (12.90% noise probability) indicates model adequacy despite apparent discrepancies. Cross-validate findings using bootstrapping or Monte Carlo simulations .
Q. How can this compound ester resin synthesis be optimized for aerospace composites?
Focus on monomer purity and curing kinetics. Advanced this compound esters require precise stoichiometric ratios and nano-additive dispersion (e.g., carbon nanotubes) to enhance thermal stability. Challenges include minimizing void formation during polymerization, which impacts mechanical performance. Recent studies highlight triazine ring formation as critical for crosslinking efficiency .
Q. Methodological Challenges
Q. How to address heterogeneity in this compound ester nanocomposites during synthesis?
Use sonication and surface functionalization to achieve homogeneous carbon nanotube dispersion. In-situ polymerization techniques reduce agglomeration, as demonstrated in epoxy-cyanate hybrid systems. Characterization via TEM and Raman spectroscopy ensures uniform nanoparticle distribution .
Q. What protocols validate this compound quantification methods in biological systems?
Spike-and-recovery experiments with internal standards (e.g., ¹⁵N-labeled this compound) correct for matrix interference. Limit of detection (LOD) and quantification (LOQ) should be established using linear regression (e.g., R² > 0.995). Inter-laboratory comparisons enhance reproducibility .
Q. Data Analysis & Reporting
Q. How should researchers present this compound degradation data to ensure clarity and reproducibility?
Include raw and processed data in appendices, with critical results in the main text (e.g., 3D response surface plots, ANOVA tables). For triplicate experiments, report mean ± standard deviation and highlight outliers via Grubbs’ test. Follow IUPAC guidelines for compound naming and units .
Q. What strategies reconcile conflicting results in this compound stability studies?
Conduct sensitivity analysis to identify variable thresholds (e.g., pH > 7 accelerates hydrolysis). Meta-analysis of historical data (e.g., Arrhenius plots across temperatures) can resolve kinetic inconsistencies. Transparent reporting of experimental conditions (e.g., buffer composition, instrument calibration) is essential .
Tables for Key Findings
Properties
CAS No. |
661-20-1 |
---|---|
Molecular Formula |
CNO- |
Molecular Weight |
42.017 g/mol |
IUPAC Name |
isocyanate |
InChI |
InChI=1S/CNO/c2-1-3/q-1 |
InChI Key |
IQPQWNKOIGAROB-UHFFFAOYSA-N |
SMILES |
C(=[N-])=O |
Canonical SMILES |
C(=[N-])=O |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.